3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione
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Overview
Description
3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione is an organic compound with the molecular formula C11H10ClN3O4 It is a hydrazone derivative, characterized by the presence of a hydrazono group (-N=NH-) attached to a 4-chloro-3-nitrophenyl ring and a 2,4-pentanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2,4-pentanedione in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazono group can participate in condensation reactions with carbonyl compounds to form hydrazones or azines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction: 3-[(4-amino-3-nitrophenyl)hydrazono]-2,4-pentanedione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones or azines.
Scientific Research Applications
3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound’s hydrazono group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-2-nitrophenyl)hydrazono]-2,4-pentanedione
- 3-[(4-fluoro-3-nitrophenyl)hydrazono]-2,4-pentanedione
- 3-[(4-bromo-3-nitrophenyl)hydrazono]-2,4-pentanedione
Uniqueness
3-[(4-chloro-3-nitrophenyl)hydrazono]-2,4-pentanedione is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C11H10ClN3O4 |
---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
(Z)-3-[(4-chloro-3-nitrophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H10ClN3O4/c1-6(16)11(7(2)17)14-13-8-3-4-9(12)10(5-8)15(18)19/h3-5,16H,1-2H3/b11-6-,14-13? |
InChI Key |
HKQHEUDUKMHORU-ROYHOEMWSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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